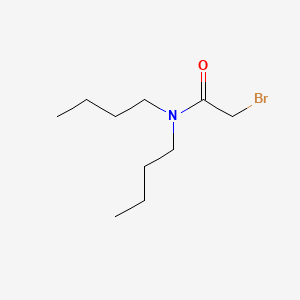
2-Bromo-N,N-dibutylacetamide
Übersicht
Beschreibung
2-Bromo-N,N-dibutylacetamide is a chemical compound with the molecular formula C10H20BrNO and a molecular weight of 250.18 . It is a ligand that binds to a metal atom and modifies its reactivity .
Molecular Structure Analysis
The InChI code for 2-Bromo-N,N-dibutylacetamide is 1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Bromo-N,N-dibutylacetamide are not available, it’s known that similar compounds can participate in various types of transformations, such as Michael additions and 1,3-dipole additions .Physical And Chemical Properties Analysis
2-Bromo-N,N-dibutylacetamide has a density of 1.2±0.1 g/cm3, a boiling point of 291.8±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 53.1±3.0 kJ/mol, a flash point of 130.3±22.6 °C, and an index of refraction of 1.479 .Wissenschaftliche Forschungsanwendungen
Electrochemical Reduction and Reactions
- Electrochemistry and Reactions with Solvents : 2-Bromo-N,N-dibutylacetamide undergoes electrochemical reduction in dipolar aprotic solvents, forming a carbanion. This carbanion is involved in self-protonation and elimination reactions, leading to various products like isobutyramides or αβ-unsaturated amides. When reduced in solvents like N,N-dimethylformamide or N,N-dimethylacetamide, it can undergo cyclocondensation to form oxazolidin-4-one derivatives (Maran et al., 1987).
Synthesis of Organic Compounds
- Formation of N,2-Diarylacetamide : 2-Bromo-N,N-dibutylacetamide is used in photoredox catalysis for intramolecular aryl migration and desulfonylation, aiding in the creation of N,2-diarylacetamide compounds under mild conditions (Li et al., 2016).
- In the Synthesis of α-Arylacetamide : A Suzuki-type cross-coupling reaction with 2-bromo-N,N-dimethylacetamide is utilized for synthesizing α-arylacetamide, a crucial intermediate in various organic syntheses (Lu et al., 2003).
Solubility Studies in Supercritical Carbon Dioxide
- Solubility Measurements : The solubility of related compounds like 2,2′-oxybis(N,N-dibutylacetamide) has been studied in supercritical carbon dioxide, which is significant for understanding their behavior in various industrial and scientific applications (Liu et al., 2008).
Catalysis and Synthesis of Nanoparticles
- Palladium Complexes and Nano-Particles : The compound 2-bromo-N,N-diphenylacetamide is used to form palladium complexes, which are further processed to synthesize unique nanoparticle shapes. These nanoparticles have shown effectiveness as catalysts in various chemical reactions, including C-C and C-O coupling (Singh & Singh, 2017).
Safety And Hazards
The safety information for 2-Bromo-N,N-dibutylacetamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) as a precautionary measure .
Eigenschaften
IUPAC Name |
2-bromo-N,N-dibutylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQISDSAIAARTPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193156 | |
| Record name | 2-Bromo-N,N-dibutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N,N-dibutylacetamide | |
CAS RN |
40124-27-4 | |
| Record name | 2-Bromo-N,N-dibutylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40124-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N,N-dibutylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040124274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N,N-dibutylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30193156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-N,N-dibutylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

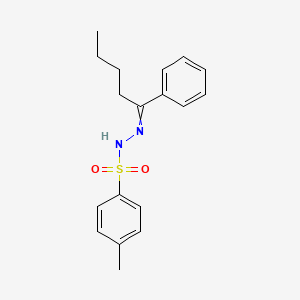
![8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine](/img/structure/B1608272.png)
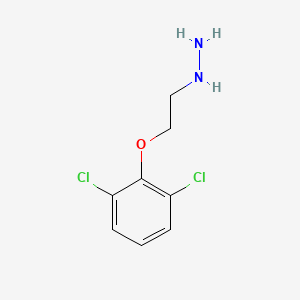

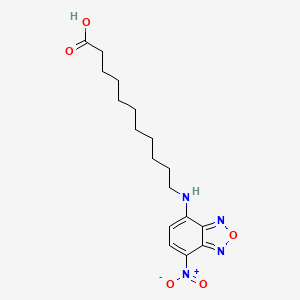
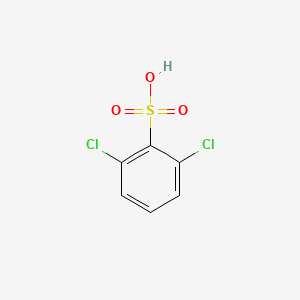
![2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol](/img/structure/B1608282.png)
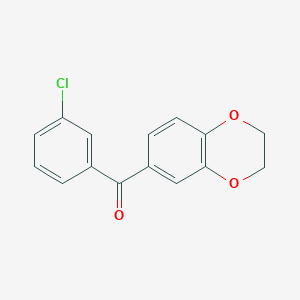

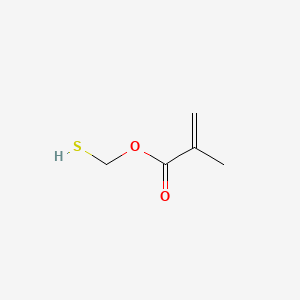
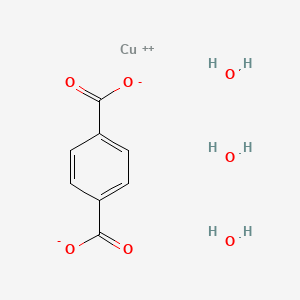
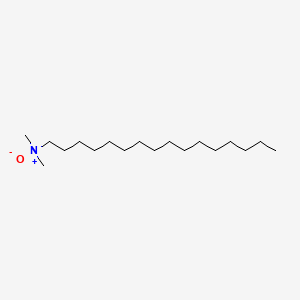

![[(Dibromomethylphenoxy)methyl]oxirane](/img/structure/B1608293.png)